Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 1-carbamoylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-7(11)8(6(9)10)4-3-5-8/h2-5H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJENSZIDXWFFGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701190287 | |

| Record name | Cyclobutanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701190287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142198-19-3 | |

| Record name | Cyclobutanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142198-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701190287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Profile of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate. Designed for professionals in research and development, this document synthesizes available data with established scientific principles to offer a practical understanding of this compound. While experimental data for certain physical properties are not extensively reported in public literature, this guide furnishes computed data and outlines the standardized methodologies for their empirical determination.

Introduction and Molecular Overview

This compound (CAS No. 1142198-19-3) is a unique organic molecule featuring a cyclobutane ring substituted with both an ethyl ester and a primary amide group at the same carbon atom. This geminal substitution pattern creates a sterically hindered yet functionally rich center, making it an intriguing building block in medicinal chemistry and organic synthesis. The presence of both hydrogen bond donor (amide N-H) and acceptor (amide and ester carbonyls) functionalities suggests its potential for engaging in specific molecular interactions, a key consideration in drug design.

The structural characteristics of this compound—a compact carbocyclic core with polar functional groups—imply a balance between lipophilicity and hydrophilicity, which is critical for pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

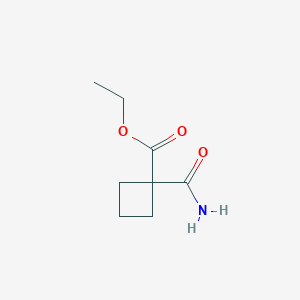

Molecular Structure Visualization

To appreciate the spatial arrangement of its functional groups, the following diagram illustrates the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₃ | [1][2][3][4][5] |

| Molecular Weight | 171.19 g/mol | [1][2][3][4][5] |

| CAS Number | 1142198-19-3 | [1][2][3][4][5] |

| Melting Point | Not available | [6] |

| Boiling Point | Not available | [6] |

| Density | Not available | [6] |

| Solubility | Not available | [6] |

| XLogP3 (Computed) | 0.4 | [3] |

| Topological Polar Surface Area (TPSA) (Computed) | 69.4 Ų | [3] |

| Hydrogen Bond Donor Count (Computed) | 1 | [3] |

| Hydrogen Bond Acceptor Count (Computed) | 3 | [3] |

| Rotatable Bond Count (Computed) | 4 | [3] |

Experimental Protocols for Property Determination

For novel compounds like this compound, empirical determination of physical properties is crucial for its application. Below are standardized, step-by-step methodologies for characterizing such a compound.

Melting Point Determination

The melting point is a fundamental indicator of a solid compound's purity.

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. A sharp melting range (typically < 2 °C) is indicative of high purity.

Causality: This technique relies on the principle that a pure crystalline solid has a distinct temperature at which it transitions to a liquid phase. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.

Solubility Assessment

Understanding a compound's solubility in various solvents is critical for its use in reactions, formulations, and biological assays.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

-

Sample Addition: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is added to a known volume of solvent (e.g., 0.1 mL) in a test tube.

-

Observation: The mixture is agitated at a constant temperature (e.g., 25 °C). Visual inspection determines if the solid dissolves completely.

-

Classification: Solubility can be qualitatively classified as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required to dissolve the sample. For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be employed to determine the concentration of the saturated solution.

Causality: The principle of "like dissolves like" governs solubility. The polar amide and ester groups of this compound suggest likely solubility in polar protic and aprotic solvents, while the cyclobutane core provides some nonpolar character.

Workflow for Physicochemical Characterization

The logical flow for determining the key physical properties of a novel solid compound is illustrated below.

Caption: Standard workflow for the physicochemical characterization of a novel compound.

Conclusion

This compound presents an interesting scaffold for further chemical exploration. While a complete experimental dataset of its physical properties is not yet publicly available, the computed values for lipophilicity and polarity, combined with its structural features, provide a solid foundation for predicting its behavior. The standardized protocols outlined in this guide offer a clear path for researchers to empirically determine its key physicochemical parameters, thereby enabling its effective application in drug discovery and development.

References

-

Amerigo Scientific. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

-

LookChem. (n.d.). Cas 1142198-19-3,this compound. Retrieved January 18, 2026, from [Link]

Sources

An In-Depth Technical Guide to Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate: A Key Intermediate in Pharmaceutical Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate (CAS No. 1142198-19-3), a pivotal building block for researchers, scientists, and professionals in the field of drug development. This document outlines its chemical identity, properties, a plausible synthetic approach, and its significance as a pharmaceutical intermediate.

Core Chemical Identity

-

Chemical Name: this compound

-

Synonym: Ethyl 1-carbamoylcyclobutanecarboxylate[1]

Table 1: Physicochemical Properties and Identifiers

| Property/Identifier | Value | Source |

| CAS Number | 1142198-19-3 | [1][2] |

| Molecular Formula | C₈H₁₃NO₃ | [1][2] |

| Molecular Weight | 171.19 | [1][2] |

| Synonym | Ethyl 1-carbamoylcyclobutanecarboxylate | [1] |

| InChIKey | XJENSZIDXWFFGW-UHFFFAOYSA-N | |

| SMILES | O=C(C1(C(N)=O)CCC1)OCC | [1] |

| MDL Number | MFCD12028482 | [1] |

Scientific Overview and Significance

This compound is a substituted cyclobutane derivative incorporating both an ester and a primary amide functional group. The constrained, four-membered ring of the cyclobutane moiety offers a unique three-dimensional scaffold that is of increasing interest in medicinal chemistry. Such rigid structures can provide conformational restriction to drug candidates, potentially leading to improved binding affinity and selectivity for their biological targets.[3] This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry where it is classified as a bulk drug intermediate.[4] Notably, it has been identified as a potential impurity in the synthesis of Apalutamide, an anti-cancer therapeutic.

Proposed Synthesis Pathway

While specific, detailed experimental procedures for the synthesis of this compound are not widely published in peer-reviewed journals, a logical and scientifically sound synthetic route can be proposed based on established organic chemistry principles. This pathway would likely start from a readily available precursor, diethyl 1,1-cyclobutanedicarboxylate.

The proposed synthesis involves a two-step process: selective mono-hydrolysis of the diester followed by amidation of the resulting carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Part 1: Selective Mono-hydrolysis of Diethyl 1,1-cyclobutanedicarboxylate

-

Reaction Setup: To a solution of diethyl 1,1-cyclobutanedicarboxylate in ethanol, add one equivalent of sodium hydroxide dissolved in water at 0-5°C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to ensure the formation of the mono-acid.

-

Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then acidified with a suitable acid (e.g., HCl) and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid.

Causality: The use of one equivalent of a base is crucial for selective mono-hydrolysis. Using an excess of base would lead to the formation of the dicarboxylic acid, which is not the desired intermediate for the subsequent amidation step.

Part 2: Amidation of 1-(Ethoxycarbonyl)cyclobutane-1-carboxylic acid

-

Activation of the Carboxylic Acid: The mono-acid from Part 1 is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acid chloride. This is a critical activation step that makes the carboxyl group more susceptible to nucleophilic attack.

-

Amidation Reaction: The freshly prepared acid chloride is then slowly added to a cooled solution of concentrated ammonium hydroxide. The ammonia acts as the nucleophile, attacking the carbonyl carbon of the acid chloride to form the primary amide.

-

Work-up and Purification: The reaction mixture is then extracted with an appropriate organic solvent. The organic extracts are washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality: The conversion of the carboxylic acid to an acid chloride is a standard and effective method to increase the electrophilicity of the carbonyl carbon, facilitating the amidation reaction which would otherwise be very slow.

Applications in Drug Discovery and Development

As a specialized building block, this compound is primarily utilized in the synthesis of active pharmaceutical ingredients (APIs). Its presence as a potential impurity in Apalutamide highlights its role in the synthetic route of this important anti-cancer drug. The cyclobutane moiety is a desirable feature in modern drug design, offering a way to explore new chemical space and improve the pharmacokinetic and pharmacodynamic properties of drug candidates. The ester and amide functional groups on the same quaternary carbon provide versatile handles for further chemical modifications, allowing for the construction of diverse molecular architectures.

Safety and Handling

This compound is classified as an irritant.[2] Standard laboratory safety precautions should be observed when handling this compound. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding the formation of dust and aerosols.[4] In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and specialized chemical intermediate with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive building block for the synthesis of novel therapeutics. While detailed public data on this compound is limited, its established CAS number and availability from chemical suppliers indicate its use in proprietary drug discovery programs. This guide provides a foundational understanding of its chemical nature, a scientifically sound synthetic strategy, and its importance in the broader context of medicinal chemistry.

References

-

The Good Scents Company. (n.d.). ethyl cyclohexyl carboxylate, 3289-28-9. Retrieved January 18, 2026, from [Link]

-

Wessjohann, L. A., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal, 23(44), 10476-10495. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 1-aminocyclobutane-1-carboxylate hydrochloride. Retrieved January 18, 2026, from [Link]

-

MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 25(15), 3489. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 1-[1-[1-(cyclobutanecarbonyl)cyclobutyl]cyclobutyl]cyclobutane-1-carboxylate. Retrieved January 18, 2026, from [Link]

-

CP Lab Safety. (n.d.). Ethyl Cyclobutanecarboxylate, 25g, Each. Retrieved January 18, 2026, from [Link]

-

abcr GmbH. (n.d.). abcr GmbH (Page 273). Retrieved January 18, 2026, from [Link]

-

QCS Standards. (n.d.). Buy Apalutamide Impurity 127. Retrieved January 18, 2026, from [Link]

Sources

A Technical Guide to the Commercial Availability and Application of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate (CAS: 1142198-19-3)

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of novel molecular scaffolds is paramount. Small, strained carbocycles, particularly the cyclobutane ring, have emerged as valuable motifs for introducing three-dimensional character, improving metabolic stability, and acting as bioisosteres for larger or more flexible groups.[1] Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate is a key building block that embodies this principle. As a disubstituted cyclobutane, it features two orthogonal functional groups—an ester and a primary amide—making it a highly versatile intermediate for the synthesis of complex molecules and chemical libraries.[2] This guide provides an in-depth analysis of its commercial availability, physicochemical properties, synthetic strategies, and applications for researchers and drug development professionals.

Physicochemical & Computed Properties

A thorough understanding of a compound's properties is fundamental to its application. The following table summarizes the key identifiers and computed properties for this compound, which are critical for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 1142198-19-3 | [2][3][4] |

| Molecular Formula | C₈H₁₃NO₃ | [2][3][4] |

| Molecular Weight | 171.19 g/mol | [2][3][4] |

| Exact Mass | 171.08954328 | [3] |

| Synonyms | Ethyl 1-carbamoylcyclobutane-1-carboxylate, Cyclobutanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester | [4] |

| XLogP3 | 0.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Topological Polar Surface Area | 69.4 Ų | [3] |

| Classification | Bulk Drug Intermediate | [2] |

Commercial Availability and Procurement

This compound is available from specialized chemical suppliers that focus on providing building blocks and intermediates for research and development. Procurement typically follows a standard workflow for specialized chemicals.

Caption: Procurement workflow for specialized chemical intermediates.

The following table lists suppliers known to provide this compound or similar advanced building blocks. Researchers should verify stock and purity with each vendor.

| Supplier | Specialization |

| HANGZHOU LEAP CHEM CO., LTD. | A specialized fine chemical supplier offering a wide range of rare and innovative products for research and bulk manufacturing.[2] |

| Ambeed, Inc. | Provides building blocks, advanced intermediates, and amino acids for pharmaceutical and biotech companies.[5] |

| BOC Sciences | Focuses on a wide spectrum of chemical development, manufacturing, and distribution, including building blocks.[5] |

| BLD Pharmatech Ltd. | A manufacturer of chemical building blocks for pharmaceutical companies, universities, and biotech industries.[5] |

Synthetic Strategy for In-House Preparation

While commercially available, circumstances may necessitate in-house synthesis. A logical and well-documented approach involves the preparation of a key precursor, 1,1-cyclobutanedicarboxylic acid, followed by selective functional group manipulation. The causality behind this multi-step process is to build the cyclobutane core first and then systematically introduce the desired ester and amide functionalities.

Caption: A conceptual multi-step synthesis of the target compound.

Conceptual Experimental Protocol

This protocol is a conceptual guide based on established organic chemistry principles and literature precedents for related transformations.[6]

-

Synthesis of Diethyl 1,1-cyclobutanedicarboxylate:

-

Rationale: This step constructs the core cyclobutane ring via a double alkylation of diethyl malonate. Sodium ethoxide serves as the base to deprotonate the malonate, creating a nucleophile that reacts with 1,3-dibromopropane.

-

Procedure: Dissolve sodium metal in absolute ethanol to prepare sodium ethoxide. Add diethyl malonate dropwise, followed by 1,3-dibromopropane. Heat the mixture to reflux until the reaction is complete (monitored by TLC). The product is isolated via distillation.[6]

-

-

Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid:

-

Rationale: Saponification of the diester using a strong base like potassium hydroxide, followed by acidification, yields the dicarboxylic acid. This step is necessary to differentiate the two carboxyl groups for subsequent reactions.

-

Procedure: Reflux the diester with an ethanolic solution of potassium hydroxide. After the reaction, remove the ethanol, dissolve the residue in water, and acidify with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid, which can be purified by recrystallization.[6]

-

-

Selective Monoesterification:

-

Rationale: Direct esterification under acidic conditions (Fischer esterification) with a controlled amount of ethanol can favor the formation of the mono-ester. This is a crucial step to prepare the molecule for the final amidation.

-

Procedure: Reflux the dicarboxylic acid in ethanol with a catalytic amount of sulfuric acid. The reaction progress is monitored to maximize the yield of the mono-ester. The product is isolated by extraction.

-

-

Amidation of the Remaining Carboxylic Acid:

-

Rationale: The final step involves converting the remaining carboxylic acid to a primary amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with ammonia.

-

Procedure: Treat the mono-ester with thionyl chloride to form the acyl chloride. Carefully add the resulting acyl chloride to a solution of ammonia in an appropriate solvent (e.g., dioxane or THF) at low temperature. The final product is purified using column chromatography or recrystallization.

-

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound stems from the unique properties of the cyclobutane scaffold and the versatility of its functional groups.

-

Scaffold Hopping and Bioisosterism: The puckered, three-dimensional nature of the cyclobutane ring allows it to serve as a replacement for planar aromatic rings or conformationally flexible aliphatic chains. This can lead to improved binding affinity, selectivity, and pharmacokinetic properties.[1]

-

Metabolic Stability: The cyclobutane ring is generally resistant to metabolic degradation compared to linear alkyl chains, potentially increasing the half-life of a drug candidate.[1]

-

Vectorial Exit Points: The ester and amide groups are positioned on the same carbon atom, providing distinct vectors for further chemical elaboration. The ester can be hydrolyzed to a carboxylic acid or converted to other functional groups, while the amide provides a handle for hydrogen bonding or further substitution. This makes the molecule an ideal starting point for building combinatorial libraries for high-throughput screening.

Handling, Storage, and Safety

As a laboratory chemical, proper handling and storage are essential to ensure safety and maintain the integrity of the compound.

-

Handling: Work in a well-ventilated area or a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes and prevent the formation of dust or aerosols.[2]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2] Keep it away from incompatible materials such as strong oxidizing agents.[7]

-

Safety: While specific hazard data for this exact compound is limited, related structures are classified as irritants.[3] In case of contact, rinse the affected area thoroughly with water. If swallowed, seek immediate medical attention.[7] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a valuable and commercially accessible building block for professionals in drug discovery and chemical research. Its unique structure, featuring a strained cyclobutane ring with orthogonal ester and amide functionalities, offers significant advantages for the synthesis of novel compounds with potentially enhanced pharmacological profiles. Understanding its commercial sources, synthetic routes, and proper handling procedures empowers researchers to effectively integrate this versatile intermediate into their development pipelines, fostering innovation in the creation of next-generation therapeutics.

References

-

ChemicalRegister.com. Cyclobutanecarboxylic acid, 1-methyl-, ethyl ester (CAS No. 65338-28-5) Suppliers. [Link]

-

CP Lab Safety. Ethyl Cyclobutanecarboxylate, 25g, Each. [Link]

-

Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID. [Link]

-

ChemSynthesis. ethyl cyclobutanecarboxylate - 14924-53-9. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Ethyl Cyclobutanecarboxylate as a Chemical Intermediate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 84700, Ethyl cyclobutanecarboxylate. [Link]

-

Ukralko, V. O., et al. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

-

Wessjohann, L.A., et al. Cyclobutanes in Small-Molecule Drug Candidates. PMC - PubMed Central. [Link]

-

Stepan, A. F., et al. Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 1142198-19-3 [amp.chemicalbook.com]

- 5. Cyclobutanecarboxylic acid, 1-methyl-, ethyl ester (CAS No. 65338-28-5) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. fishersci.com [fishersci.com]

Core Safety and Handling Protocols for Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety and handling precautions for Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate. As a specialized chemical intermediate, often utilized in the synthesis of novel therapeutic agents, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[1] Given that detailed public toxicological data for this specific compound is limited, this document synthesizes information from available data sheets, general principles of laboratory safety, and hazard assessments of structurally analogous compounds to establish a robust framework for safe handling.

The protocols outlined herein are designed to empower researchers to minimize exposure, prevent accidents, and respond effectively to emergencies. The causality behind each recommendation is explained to foster a deeper culture of safety that goes beyond mere procedural compliance.

Compound Identification and Physicochemical Properties

A foundational element of safe handling is a clear understanding of the substance's identity and physical characteristics. These properties inform storage, handling, and emergency response decisions.

| Property | Value | Source |

| Chemical Name | This compound | [2][3] |

| Synonyms | Cyclobutanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester | [2][3] |

| CAS Number | 1142198-19-3 | [2] |

| Molecular Formula | C₈H₁₃NO₃ | [2] |

| Molecular Weight | 171.19 g/mol | [2][3] |

| Appearance | Data not available; likely a solid or liquid. | |

| Postulated Hazards | Potential for flammability, skin/eye irritation. | Inferred from analogues[4][5][6] |

Hazard Assessment and Toxicological Profile

While no specific GHS classification is currently published for this compound, an analysis of its functional groups (ester, amide) and parent molecular structure (cyclobutane) allows for a reasoned assessment of potential hazards.[2]

-

Flammability: The parent ester, Ethyl cyclobutanecarboxylate, is classified as a Flammable Liquid 3 (H226), indicating that this compound may also be flammable and pose a fire risk.[4][6][7] Precautions against ignition sources are therefore mandatory.

-

Eye and Skin Irritation: A related hydrochloride salt, Ethyl 1-aminocyclobutane-1-carboxylate HCl, is known to cause serious eye irritation (H319).[5] Carboxamide-containing compounds can also cause skin and eye irritation.[8] Therefore, direct contact with skin and eyes must be avoided, as irritation is a significant risk.

-

Respiratory Tract Irritation: Inhalation of dusts or aerosols should be minimized. Many fine organic chemicals can cause respiratory irritation.[9][10] All handling of solids or solutions should be conducted in a manner that prevents aerosolization.

-

Unknown Toxicity: As with any novel or specialized chemical, the full toxicological profile is unknown.[11] It must be assumed that the substance is toxic and handled with appropriate care to minimize any potential for exposure until proven otherwise.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and robust PPE is essential for minimizing exposure.

Engineering Controls

-

Chemical Fume Hood: All weighing and transfer operations involving this compound must be performed inside a certified chemical fume hood.[10] This is the primary engineering control to prevent inhalation of any potential vapors, aerosols, or dusts. The hood sash should be kept as low as possible.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[12]

-

Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:[10]

-

Eye and Face Protection: Chemical safety goggles are required at all times. If there is a significant splash risk, a full face shield should be worn in addition to goggles.[8]

-

Skin Protection:

-

Gloves: Nitrile gloves are the standard recommendation for incidental contact. Inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.[12]

-

Lab Coat: A flame-resistant lab coat should be worn, fully buttoned, with sleeves rolled down to protect skin and clothing.[13]

-

-

Footwear: Closed-toe shoes must be worn in the laboratory at all times.[10]

Caption: Workflow for preparation and proper PPE donning before handling the compound.

Safe Handling and Storage Procedures

Adherence to strict protocols during handling and storage is critical to prevent accidents and maintain compound integrity.

Standard Operating Protocol for Handling

-

Pre-use Inspection: Before beginning work, inspect all equipment for damage. Ensure all containers are clearly and accurately labeled.[11]

-

Work Area Preparation: Conduct all work within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

-

Preventing Ignition: Since the compound is potentially flammable, eliminate all ignition sources from the immediate area. This includes open flames, hot plates, and spark-producing equipment. Use non-sparking tools for transfers if handling larger quantities.[2][14]

-

Chemical Transfer: If the compound is a solid, use a spatula or powder funnel to avoid generating dust. If it is a liquid, use a pipette or syringe for transfers. Always open containers facing away from you.[13]

-

Post-handling Hygiene: After handling, decontaminate all equipment and the work area. Wash hands and any exposed skin thoroughly with soap and water, even after removing gloves.[12] Do not eat, drink, or apply cosmetics in the laboratory.[13]

Storage Requirements

-

Container: Store in a tightly closed, properly labeled container.[2]

-

Location: Keep the container in a cool, dry, and well-ventilated area designated for chemical storage.[7]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and amines.[14] The cyclobutane ring, while generally stable, can undergo cleavage under certain conditions.[15] Do not store near foodstuff containers.[2]

Emergency Procedures: First Aid and Spill Response

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If irritation develops or persists, seek medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Spill and Leak Containment

In the event of a spill, follow this protocol:

-

Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

-

Secure the Area: Ensure the area is well-ventilated (fume hood) and remove all ignition sources.[14]

-

Don PPE: Wear appropriate PPE, including double gloves, safety goggles, a lab coat, and if necessary, respiratory protection.

-

Contain and Absorb: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. For solid spills, carefully sweep up the material to avoid creating dust.

-

Collect Waste: Place the absorbed material and all contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.[9]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent followed by soap and water.

Caption: Decision workflow for responding to a chemical spill.

Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Waste Classification: Treat all waste containing this compound as hazardous chemical waste.

-

Containers: Dispose of waste in designated, sealed, and properly labeled hazardous waste containers.[10] Do not mix with incompatible waste streams.

-

Regulations: All disposal must be conducted in strict accordance with local, state, and federal environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance. Never pour chemical waste down the drain.[10]

References

-

PubChem. (n.d.). Ethyl cyclobutanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-aminocyclobutane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Agilent Technologies. (2019). Ethyl Butanoate - Safety Data Sheet. Agilent Technologies. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Ethyl cyclobutanecarboxylate. American Chemical Society. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2011). The application of cyclobutane derivatives in organic synthesis. ResearchGate. Retrieved from [Link]

-

de Meijere, A., et al. (2004). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

-

Wessjohann, L. A., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. Retrieved from [Link]

-

University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

-

Kennemur, J. G. (2021). Catalytic chemical recycling of cyclobutane structures. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Green Chemistry Blog. Retrieved from [Link]

-

HSC Chemistry. (2024). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

-

GZ Industrial Supplies. (2024). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. Ethyl cyclobutanecarboxylate | C7H12O2 | CID 84700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 1-aminocyclobutane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 16217503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl cyclobutanecarboxylate 99 14924-53-9 [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. agilent.com [agilent.com]

- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. artsci.usu.edu [artsci.usu.edu]

- 13. gz-supplies.com [gz-supplies.com]

- 14. fishersci.at [fishersci.at]

- 15. researchgate.net [researchgate.net]

The Strategic Utility of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate in Modern Organic Synthesis

Abstract

The quest for novel molecular architectures with enhanced pharmacological properties has led to an increased interest in three-dimensional scaffolds. Among these, the cyclobutane motif has emerged as a valuable building block, offering a unique conformational rigidity that can favorably impact ligand-receptor interactions. This technical guide delves into the synthetic potential of a key exemplar, Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate, a versatile intermediate poised for the construction of complex molecules, including spirocyclic systems and functionalized amines. We will explore its application in key transformations such as the Hofmann rearrangement and its subsequent utilization in the synthesis of medicinally relevant spiro-indoline scaffolds, providing detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Drug Discovery

Historically, flat, aromatic structures have dominated the landscape of medicinal chemistry. However, the contemporary paradigm is shifting towards molecules with greater three-dimensionality to explore novel chemical space and improve physicochemical properties. Cyclobutane derivatives, with their inherent ring strain and puckered conformation, offer a compelling strategy to introduce spatial complexity.[1][2][3] This unique geometry can lead to enhanced binding affinity, improved metabolic stability, and novel intellectual property. This compound (Figure 1) is a bifunctional building block that serves as an excellent starting point for accessing a variety of cyclobutane-containing compounds. Its geminal carboxylate and amide functionalities provide orthogonal handles for diverse chemical manipulations.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

The Hofmann Rearrangement: A Gateway to Functionalized Amines

The primary amide functionality of this compound is a prime substrate for the Hofmann rearrangement, a classic transformation that converts amides to primary amines with one fewer carbon atom.[2] A particularly mild and efficient method for this rearrangement utilizes the hypervalent iodine reagent, [I,I-bis(trifluoroacetoxy)]iodobenzene (PIFA).[1][2] This reagent allows the reaction to proceed under mildly acidic conditions, which is advantageous for substrates bearing acid-sensitive functional groups.[1]

Mechanistic Rationale

The reaction is initiated by the attack of the amide nitrogen on the hypervalent iodine reagent, leading to the formation of an N-iodo intermediate. Subsequent deprotonation and rearrangement result in the formation of an isocyanate, which is then hydrolyzed in the aqueous acetonitrile media to a carbamic acid. This unstable intermediate readily decarboxylates to yield the primary amine. The acidic conditions generated by the trifluoroacetic acid byproduct protonate the resulting amine, preventing its reaction with the isocyanate intermediate to form urea byproducts.[1]

Caption: Workflow of the Hofmann Rearrangement.

Experimental Protocol: Synthesis of Ethyl 1-aminocyclobutane-1-carboxylate Hydrochloride

This protocol is adapted from a reliable Organic Syntheses procedure for a similar substrate.[1]

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 1142198-19-3 | 171.19 | 10 | 1.0 |

| [I,I-Bis(trifluoroacetoxy)]iodobenzene (PIFA) | 2712-78-9 | 430.04 | 15 | 1.5 |

| Acetonitrile | 75-05-8 | 41.05 | - | - |

| Deionized Water | 7732-18-5 | 18.02 | - | - |

| Diethyl Ether | 60-29-7 | 74.12 | - | - |

| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 | - | - |

Procedure:

-

In a 250 mL round-bottomed flask equipped with a magnetic stir bar, dissolve 1.71 g (10 mmol) of this compound in 20 mL of acetonitrile.

-

In a separate flask, dissolve 6.45 g (15 mmol) of [I,I-bis(trifluoroacetoxy)]iodobenzene in 20 mL of acetonitrile.

-

To the solution of the amide, add 20 mL of deionized water.

-

Add the PIFA solution to the amide solution dropwise over 5 minutes with vigorous stirring at room temperature.

-

Stir the reaction mixture for 4-6 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 30 mL) to remove iodobenzene and other non-polar byproducts.

-

Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.

-

Concentrate the aqueous layer to dryness under reduced pressure to obtain the crude hydrochloride salt.

-

Recrystallize the crude product from ethanol/diethyl ether to afford pure Ethyl 1-aminocyclobutane-1-carboxylate hydrochloride.

Application in Spirocyclic Synthesis: The Gateway to 3D Pharmacophores

Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional nature. The 3-spiro-oxindole moiety, in particular, is a privileged scaffold found in numerous biologically active compounds.[3] The amine product from the Hofmann rearrangement of this compound is an excellent precursor for the synthesis of spiro[cyclobutane-1,3'-indoline]-2'-one derivatives.

Synthetic Strategy: Condensation with Isatin Derivatives

A common and effective method for the synthesis of 3-spiro-oxindoles involves the condensation of an amine with an isatin derivative.[4] The reaction proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization.

Sources

An In-Depth Technical Guide to Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate: A Core Intermediate in Modern Drug Discovery

This guide provides an in-depth technical analysis of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate, a pivotal intermediate in the synthesis of advanced pharmaceutical agents. We will explore the strategic importance of the cyclobutane motif in medicinal chemistry, detail the synthesis and chemical properties of this intermediate, and elucidate its role as a versatile building block in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Strategic Value of the Cyclobutane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Among the various carbocyclic scaffolds, the cyclobutane moiety has emerged as a highly valuable structural element.[1] Its incorporation into drug candidates is a strategic choice aimed at optimizing potency, selectivity, metabolic stability, and overall pharmacokinetic profiles.[1]

This compound (CAS No. 1142198-19-3) is a prime example of a building block designed to leverage the unique advantages of the cyclobutane ring.[2][3] This bifunctional molecule, featuring both an ester and a primary amide group attached to a quaternary carbon, offers synthetic chemists a versatile platform for constructing complex molecular targets. The inherent strain and puckered conformation of the cyclobutane ring provide a level of three-dimensional complexity that is often sought after in drug design to escape the "flatland" of traditional aromatic scaffolds.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1142198-19-3 | [2][3][6] |

| Molecular Formula | C8H13NO3 | [2][3] |

| Molecular Weight | 171.19 g/mol | [2][3] |

| Synonyms | Ethyl 1-carbamoylcyclobutane-1-carboxylate | [6] |

| Classification | Bulk Drug Intermediate | [2] |

The Cyclobutane Motif: A Cornerstone of Medicinal Chemistry

The utility of the cyclobutane ring in drug discovery is not coincidental; it stems from a unique combination of physicochemical properties that distinguish it from other cycloalkanes.[4][7]

-

Conformational Restriction: The cyclobutane scaffold is rigid and adopts a puckered or "butterfly" conformation.[4][5] This rigidity can lock a molecule into a bioactive conformation, which reduces the entropic penalty upon binding to a biological target and can lead to a significant enhancement in potency.[1]

-

Metabolic Stability: The introduction of a cyclobutane ring can block potential sites of metabolism.[1] This steric hindrance can protect adjacent functional groups from enzymatic degradation, leading to increased metabolic stability and a more favorable pharmacokinetic profile.[1][7]

-

Three-Dimensionality and Hydrophobicity: The non-planar structure of cyclobutane provides a three-dimensional arrangement of substituents, which is crucial for optimizing interactions with the complex surfaces of biological targets like enzymes and receptors.[1][5] Its carbon-rich framework can also effectively occupy hydrophobic pockets within these targets.[1]

-

Bioisosteric Replacement: The cyclobutane unit can serve as a bioisostere for other common chemical groups, such as gem-dimethyl groups or alkenes.[1] This substitution can improve drug-like properties without compromising the essential binding interactions.

Caption: Key advantages of incorporating a cyclobutane ring in drug design.

Synthesis and Handling

The synthesis of functionalized cyclobutanes like this compound often starts from commercially available precursors such as diethyl 1,1-cyclobutanedicarboxylate. The following protocol outlines a representative synthetic approach.

Experimental Protocol: Synthesis of this compound

Causality: This two-step protocol is designed for efficiency. The first step selectively hydrolyzes one of the two ester groups of the starting material under controlled basic conditions. The second step converts the resulting carboxylic acid into a primary amide via an acid chloride intermediate, a robust and high-yielding transformation.

Step 1: Mono-saponification of Diethyl 1,1-cyclobutanedicarboxylate

-

To a solution of diethyl 1,1-cyclobutanedicarboxylate (1 equiv.) in ethanol, add a solution of potassium hydroxide (1 equiv.) in water dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with cold 1M HCl to a pH of ~2-3, leading to the precipitation of the mono-acid product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid.

Step 2: Amidation

-

Suspend the 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid (1 equiv.) in dichloromethane.

-

Add oxalyl chloride (1.2 equiv.) and a catalytic amount of DMF dropwise at 0 °C.

-

Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases, indicating the formation of the acid chloride.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the crude acid chloride in anhydrous THF and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess) in THF.

-

Stir the reaction mixture for 1-2 hours at 0 °C.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain this compound.

Caption: Synthetic workflow for this compound.

Safe Handling and Storage

As a chemical intermediate, proper handling procedures are essential.

-

Handling: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection to avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[2]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]

Application as a Versatile Pharmaceutical Intermediate

The true value of this compound lies in its capacity as a versatile scaffold. The ester and amide functional groups serve as handles for further chemical elaboration, allowing for the introduction of diverse pharmacophoric elements.

-

Ester Moiety: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a key functional group for forming amide bonds with various amines, participating in salt formation to improve solubility, or acting as a hydrogen bond acceptor/donor in ligand-receptor interactions.

-

Amide Moiety: The primary amide can be a hydrogen bond donor/acceptor. It can also be dehydrated to a nitrile, reduced to an amine, or participate in various coupling reactions, providing numerous pathways for molecular diversification.

The rigid cyclobutane core ensures that the appended functional groups are held in a well-defined spatial orientation, which is a critical aspect of rational drug design.[1]

Caption: Diversification of the core intermediate for API synthesis.

Structure-Activity Relationship (SAR) Implications

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, linking a molecule's structure to its biological activity.[9][10] The incorporation of the 1-(aminocarbonyl)cyclobutanecarboxylate scaffold provides a distinct advantage in SAR exploration.[11]

By systematically modifying the ester and amide functionalities, medicinal chemists can probe the chemical space around the rigid cyclobutane core. For example, converting the ester to a series of amides with different alkyl or aryl substituents allows for the exploration of hydrophobic pockets in a target protein. The defined stereochemistry of the cyclobutane ensures that these modifications are projected into specific regions of the binding site, providing clear and interpretable SAR data.[10][12] This rational approach accelerates the optimization of lead compounds by focusing synthetic efforts on modifications most likely to improve activity and properties.[10]

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its value is derived from the inherent advantages of the cyclobutane scaffold—conformational rigidity, metabolic stability, and three-dimensionality—combined with the synthetic versatility of its dual functional groups. By providing a rigid and well-defined platform for the spatial arrangement of pharmacophoric elements, it enables a more rational and efficient exploration of structure-activity relationships. As the pharmaceutical industry continues to tackle increasingly complex biological targets, the demand for sophisticated, three-dimensional building blocks like this compound is set to grow, solidifying its role as a key component in the drug discovery pipeline.

References

- BenchChem. (n.d.). The Cyclobutane Moiety: A Cornerstone of Modern Medicinal Chemistry.

- Willems, D., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central.

- BenchChem. (n.d.). Applications of Cyclobutane in Medicinal Chemistry: Application Notes and Protocols.

- Echemi. (n.d.). This compound.

- Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.

- PubMed Central. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.

- FAQ. (n.d.). How to Prepare 1-AMINO-CYCLOBUTANECARBOXYLIC ACID METHYL ESTER?

- Echemi. (n.d.). 1142198-19-3, this compound Formula.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). This compound | 1142198-19-3.

- Drug Design Org. (n.d.). Structure Activity Relationships.

- NIH. (2016). On Exploring Structure Activity Relationships.

- Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships.

- ResearchGate. (2025). (PDF) Structure-Activity Relationship Studies in Organic Drug Development.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 1142198-19-3 [amp.chemicalbook.com]

- 7. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 10. collaborativedrug.com [collaborativedrug.com]

- 11. researchgate.net [researchgate.net]

- 12. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

The Aminocarbonylcyclobutane Moiety: A Constrained Scaffold with Expansive Biological Significance

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The aminocarbonylcyclobutane moiety, a conformationally restricted four-membered carbocycle bearing both an amino and a carbonyl group, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent structural rigidity and precise vectoral presentation of functional groups offer a unique tool to modulate the pharmacological properties of bioactive molecules. This in-depth technical guide explores the profound biological significance of the aminocarbonylcyclobutane core, delving into its stereocontrolled synthesis, conformational intricacies, and diverse applications in drug discovery. We will examine its role as a peptide bond isostere and a constrained amino acid mimetic, with a particular focus on its successful implementation in the development of integrin antagonists and N-methyl-D-aspartate (NMDA) receptor modulators. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this valuable building block and to inspire its broader application in the design of next-generation therapeutics.

The Allure of Constraint: Physicochemical and Conformational Properties of the Aminocarbonylcyclobutane Core

The cyclobutane ring, while less common than its five- and six-membered counterparts, possesses a unique set of physicochemical properties that make it an attractive scaffold for drug design.[1] Its puckered conformation alleviates some of the inherent ring strain, allowing for the presentation of substituents in well-defined spatial orientations.[1] The introduction of amino and carbonyl functionalities onto this constrained framework further enhances its utility, creating a versatile building block with the potential for diverse biological interactions.

The conformational landscape of the aminocarbonylcyclobutane moiety is a key determinant of its biological activity. The puckered nature of the cyclobutane ring leads to distinct axial and equatorial positions for substituents, influencing their interaction with biological targets. Extensive conformational studies, combining X-ray diffraction, NMR spectroscopy, and computational methods, have revealed the preferred conformations of various 2-substituted cyclobutane-α-amino acid derivatives.[2] This understanding is critical for the rational design of molecules where the precise positioning of the amino and carbonyl groups is essential for target engagement.

Caption: Puckering in cyclobutane reduces torsional strain.

The constrained nature of the aminocarbonylcyclobutane scaffold can also impart favorable pharmacokinetic properties. The rigid backbone can protect metabolically labile bonds from enzymatic degradation, leading to increased metabolic stability and improved oral bioavailability.[3] This strategic use of conformational constraint is a powerful tool in the optimization of drug candidates.

Synthetic Strategies: Accessing the Aminocarbonylcyclobutane Core

The efficient and stereocontrolled synthesis of aminocarbonylcyclobutane derivatives is crucial for their exploration in drug discovery. Several synthetic strategies have been developed, often leveraging cycloaddition reactions and ring contractions.

A prominent method for the stereoselective synthesis of cyclobutane amino acids involves a thermal [2+2] cycloaddition of 2-acylaminoacrylates.[2] This approach, proceeding through a Michael-Dieckmann-type mechanism, provides access to substituted cyclobutane skeletons that can be further elaborated to the desired aminocarbonylcyclobutane derivatives.[2]

Another powerful strategy involves the diastereoselective Michael addition of N-nucleophiles onto cyclobutenes.[1] This method allows for the efficient formation of various heterocyclic aminocyclobutane esters and amides, expanding the chemical diversity of accessible building blocks.[1]

For the synthesis of conformationally constrained δ-amino acids containing a cyclobutane ring, a key step can be a base-induced intramolecular nucleophilic substitution. This approach has been successfully employed to synthesize cis-3-(aminomethyl)cyclobutane carboxylic acid.[4]

Furthermore, the contraction of readily available pyrrolidines using iodonitrene chemistry offers a novel and highly stereoselective route to multisubstituted cyclobutane derivatives.[4] This method proceeds via a radical pathway and has been utilized in the formal synthesis of the natural product piperarborenine B.[4]

Caption: Key synthetic routes to the aminocarbonylcyclobutane core.

Biological Applications: A Scaffold for Diverse Therapeutic Targets

The unique structural features of the aminocarbonylcyclobutane moiety have led to its successful application in the development of modulators for a variety of biological targets. Two areas where this scaffold has demonstrated significant promise are in the development of integrin antagonists and NMDA receptor modulators.

Integrin Antagonists for Oncology and Beyond

Integrins are a family of cell surface receptors that play a crucial role in cell adhesion, signaling, and migration. The αvβ3 integrin, in particular, is a key player in tumor angiogenesis and metastasis, making it an attractive target for anticancer therapies.[5][6] The aminocarbonylcyclobutane core has been successfully employed as a central scaffold in the design of potent and selective αvβ3 antagonists.[5] These antagonists mimic the Arg-Gly-Asp (RGD) motif of natural integrin ligands, with the constrained cyclobutane ring positioning the arginine and aspartic acid mimetic sidechains for optimal binding to the receptor.[5]

| Compound Class | Target Integrin | Therapeutic Area | Key Features |

| Cyclobutane-based RGD mimetics | αvβ3, αIIbβ3 | Oncology, Anti-angiogenesis | Constrained scaffold improves metabolic stability and oral bioavailability.[3][5] |

| Cyclic hexapeptides | α4β7 | Inflammatory Bowel Disease | The constrained peptide backbone presents the pharmacophoric LDT-sequence in an active conformation.[7] |

NMDA Receptor Modulators for Neurological Disorders

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a variety of neurological disorders, including epilepsy and neurodegenerative diseases. A range of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids have been synthesized and evaluated as NMDA receptor antagonists.[8] These compounds have demonstrated potent and selective antagonist activity, with some derivatives being more potent than the standard antagonist D-2-amino-5-phosphonopentanoate (D-AP5).[8] The anticonvulsant activity of these compounds generally parallels their NMDA receptor antagonist activity, highlighting their therapeutic potential.[8]

Caption: Diverse biological targets of the aminocarbonylcyclobutane moiety.

The Aminocarbonylcyclobutane Moiety as a Peptide Bond Isostere

The replacement of a labile peptide bond with a more stable isostere is a common strategy in peptide-based drug design to improve pharmacokinetic properties.[5] The aminocarbonylcyclobutane moiety, with its constrained geometry, can serve as a non-classical peptide bond isostere. The rigid cyclobutane backbone can mimic the planarity of the amide bond and project the side chains of the flanking amino acids in a manner that is conducive to receptor binding. While direct and extensive studies are still emerging, the concept of using this moiety to constrain peptide conformations holds significant promise for the development of novel peptidomimetics with enhanced stability and activity.

Experimental Protocols

General Procedure for the Synthesis of a Cyclobutane-Based Integrin Antagonist Precursor

This protocol is a conceptual representation based on the synthesis of cyclobutane-based RGD mimetics.[5]

Step 1: [2+2] Cycloaddition

-

To a solution of a suitable 2-acylaminoacrylate in a high-boiling point solvent (e.g., toluene or xylene), add an appropriate alkene partner.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the cyclobutane adduct.

Step 2: Functional Group Interconversion

-

The resulting cyclobutane adduct, containing ester and amide functionalities, can be subjected to a series of standard organic transformations to introduce the desired arginine and aspartic acid mimetic sidechains.

-

This may involve hydrolysis of esters to carboxylic acids, reduction of esters to alcohols, and coupling reactions to introduce guanidinyl or other basic moieties.

-

Each step should be carefully monitored and the products purified accordingly.

Cell-Based Adhesion Assay for Integrin Antagonist Evaluation

This protocol provides a general workflow for assessing the inhibitory activity of synthesized compounds on integrin-mediated cell adhesion.[5]

-

Coat a 96-well plate with an extracellular matrix protein (e.g., vitronectin for αvβ3) and incubate overnight at 4°C.

-

Wash the plate with phosphate-buffered saline (PBS) to remove any unbound protein.

-

Block non-specific binding sites with a solution of bovine serum albumin (BSA) in PBS.

-

Prepare a suspension of cells known to express the target integrin (e.g., M21 human melanoma cells for αvβ3) in a serum-free medium.

-

Pre-incubate the cells with various concentrations of the test compounds for 30 minutes at 37°C.

-

Add the cell-compound mixture to the coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Quantify the number of adherent cells using a suitable method, such as staining with crystal violet and measuring the absorbance at a specific wavelength.

-

Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of cell adhesion.

Future Perspectives and Conclusion

The aminocarbonylcyclobutane moiety has firmly established itself as a valuable and versatile scaffold in medicinal chemistry. Its unique conformational properties and the ability to present functional groups in a spatially defined manner have led to the development of potent and selective modulators of important biological targets. The successful application of this core in the design of integrin antagonists and NMDA receptor modulators serves as a testament to its potential.

Future research in this area will likely focus on expanding the repertoire of biological targets for which aminocarbonylcyclobutane-based ligands can be developed. Its potential as a constrained scaffold for enzyme inhibitors and as a more widely used peptide bond isostere warrants further investigation. The continued development of novel and efficient stereoselective synthetic methods will be crucial to facilitate these explorations. As our understanding of the intricate relationship between molecular conformation and biological activity deepens, the aminocarbonylcyclobutane moiety is poised to play an increasingly significant role in the design of innovative and effective therapeutics for a wide range of diseases.

References

-

Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

-

Healy, A. R., et al. (2020). Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. Chemistry – A European Journal, 26(62), 14178-14183. [Link]

-

García-García, P., et al. (2018). Synthesis of a conformationally constrained δ-amino acid building block. Tetrahedron, 74(38), 5343-5348. [Link]

- Not found in search results.

-

Willems, S., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(1), 55-70. [Link]

- Not found in search results.

- Not found in search results.

-

Healy, A. R., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 12(7), 1147-1158. [Link]

-

Healy, A. R., et al. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Cancers, 15(16), 4023. [Link]

- Not found in search results.

-

Kessler, H., et al. (2001). Design and synthesis of potent and selective alpha(4)beta(7) integrin antagonists. Journal of Medicinal Chemistry, 44(16), 2594-2604. [Link]

- Not found in search results.

- Not found in search results.

- Not found in search results.

-

Jane, D. E., et al. (1995). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 38(22), 4468-4477. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones [mdpi.com]

- 3. Stereoselective Solid-State Synthesis of Substituted Cyclobutanes Assisted by Pseudorotaxane-like MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Evaluation of Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cubanes for Medicinal Chemistry - Enamine [enamine.net]

- 7. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Double bond isosteres of the peptide bond: synthesis and biological activity of cholecystokinin (CCK) C-terminal hexapeptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable structural motif in modern medicinal chemistry. Its unique, puckered three-dimensional geometry offers a scaffold that can improve metabolic stability, enhance binding affinity by positioning pharmacophoric groups in optimal vectors, and serve as a rigid replacement for more flexible or planar structures like alkenes.[1] this compound is a key building block that incorporates this valuable scaffold, presenting two orthogonal functional groups—an ester and a primary amide—emanating from a single quaternary center. This arrangement provides a versatile platform for the synthesis of complex molecules, particularly spirocyclic systems and densely functionalized drug candidates.[2] This guide, intended for researchers and drug development professionals, provides a detailed review of the primary synthetic strategies for accessing this important intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached from two principal and strategically distinct directions, primarily differing in the nature of the key precursor and the method of introducing the carboxamide functionality.

-

Route A: The Carboxylic Acid Intermediate Pathway. This is arguably the most classical and reliable approach. It commences with the readily available diethyl 1,1-cyclobutanedicarboxylate and proceeds through a mono-saponified carboxylic acid intermediate, which is subsequently converted to the target primary amide.

-

Route B: The Nitrile Hydrolysis Pathway. This route begins with the synthesis of a cyanoester, ethyl 1-cyanocyclobutanecarboxylate. The core of this strategy lies in the selective partial hydrolysis of the nitrile group to the primary amide without affecting the adjacent ethyl ester.

The choice between these routes often depends on the availability of starting materials, desired scale, and tolerance of downstream intermediates to the reaction conditions employed.

Route A: Synthesis via 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid

This pathway is characterized by its robust and well-documented transformations. The overall logic is to differentiate the two ester groups of a common precursor, allowing for the selective conversion of one into the amide.

Workflow Overview: Route A

Sources

Methodological & Application

Step-by-step synthesis protocol for Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate

An Application Note and Detailed Protocol for the Synthesis of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate

Introduction

This compound is a valuable bifunctional building block in organic synthesis, particularly in the development of novel therapeutic agents. Its rigid cyclobutane scaffold, combined with the orthogonal reactivity of the ester and amide functional groups, makes it an attractive starting material for creating complex molecular architectures. This document provides a detailed, step-by-step protocol for the synthesis of this compound, starting from the commercially available diethyl 1,1-cyclobutanedicarboxylate. The protocol is designed for researchers in chemistry and drug development, offering insights into the reaction mechanism, experimental setup, purification, and characterization of the target compound.

Overall Reaction Scheme

The synthesis is a two-step process that begins with the selective mono-hydrolysis of diethyl 1,1-cyclobutanedicarboxylate to yield 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid. This intermediate is then subjected to amidation to produce the final product, this compound.

Figure 1: Overall two-step synthesis of this compound.

Materials and Reagents

| Reagent | Grade | Supplier (Example) | CAS Number |

| Diethyl 1,1-cyclobutanedicarboxylate | ≥98% | Sigma-Aldrich | 3779-29-1 |

| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | Fisher Scientific | 1310-58-3 |

| Ethanol (EtOH) | 200 Proof, Absolute | VWR Chemicals | 64-17-5 |

| Hydrochloric Acid (HCl) | 37% | Sigma-Aldrich | 7647-01-0 |

| Thionyl Chloride (SOCl₂) | ≥99% | Acros Organics | 7719-09-7 |

| Ammonium Hydroxide (NH₄OH) | 28-30% solution | J.T. Baker | 1336-21-6 |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | 75-09-2 |

| Diethyl Ether (Et₂O) | Anhydrous | Sigma-Aldrich | 60-29-7 |

| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR Chemicals | 7487-88-9 |

Experimental Protocol

Part 1: Synthesis of 1-(Ethoxycarbonyl)cyclobutane-1-carboxylic Acid

This first step involves the selective saponification of one of the two ester groups of the starting material. The key to achieving mono-hydrolysis is the careful control of stoichiometry, using slightly less than one equivalent of potassium hydroxide.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl 1,1-cyclobutanedicarboxylate (10.0 g, 50.0 mmol) in ethanol (100 mL).

-

Saponification: In a separate beaker, prepare a solution of potassium hydroxide (2.8 g, 50.0 mmol) in water (25 mL). Add the KOH solution dropwise to the stirred solution of the diester at room temperature over 30 minutes.

-

Reaction Monitoring: After the addition is complete, heat the mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up and Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the remaining residue in water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water (2 x 20 mL), and dry under high vacuum to yield 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid as a white solid. The typical yield is 75-85%.

Part 2: Synthesis of this compound

The second step converts the carboxylic acid intermediate into the target primary amide. This is achieved by first activating the carboxylic acid, for example by converting it to an acid chloride, which then readily reacts with ammonia.

Procedure:

-